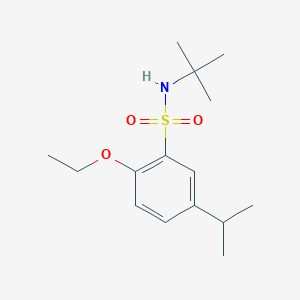
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide, commonly known as BMS-986142, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-986142 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a crucial role in the immune system's signaling pathway. As a result, BMS-986142 has been studied for its potential use in treating autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986142 selectively inhibits the TYK2 enzyme, which is a critical component of the Janus kinase (JAK) signaling pathway. The JAK-STAT (signal transducer and activator of transcription) pathway plays a crucial role in regulating the immune system's response to various stimuli. By inhibiting TYK2, BMS-986142 can modulate the immune response, reducing inflammation and potentially improving disease outcomes.
Biochemical and Physiological Effects
BMS-986142's selective inhibition of TYK2 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). Additionally, BMS-986142 has been shown to decrease the activation of T cells and B cells, which are involved in the immune response. These effects suggest that BMS-986142 has the potential to modulate the immune response and reduce inflammation in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMS-986142 in lab experiments is its selectivity for TYK2. This selectivity allows researchers to study the specific effects of TYK2 inhibition on the immune response, without affecting other components of the JAK-STAT pathway. However, one limitation of using BMS-986142 is its potential off-target effects on other kinases. Therefore, researchers must carefully control for these potential effects when studying BMS-986142's impact on the immune system.
Direcciones Futuras
There are several potential future directions for BMS-986142 research. One area of interest is its potential use in combination therapies with other JAK inhibitors. Additionally, researchers are exploring BMS-986142's potential use in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, there is ongoing research into the safety and efficacy of BMS-986142 in clinical trials, which will provide valuable information on its potential as a therapeutic agent.
Conclusion
In conclusion, BMS-986142 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in autoimmune diseases. Its selective inhibition of TYK2 offers a unique approach to modulating the immune response and reducing inflammation. While there are limitations to its use in lab experiments, ongoing research into its safety and efficacy in clinical trials offers hope for its potential as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis of BMS-986142 involves a multistep process that starts with the reaction of 2,4-dimethylbenzenesulfonyl chloride with butan-2-amine to form N-butan-2-yl-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to yield the desired product, BMS-986142.
Aplicaciones Científicas De Investigación
BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986142 has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-7-6-9(2)8-11(12)16-4/h6-8,10,13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKSAUKOUENNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

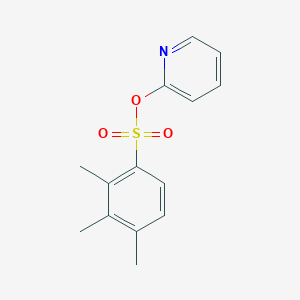
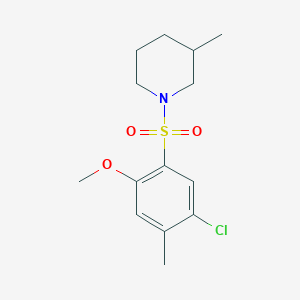
![2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B344943.png)
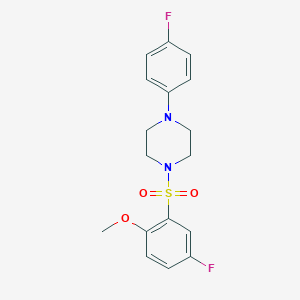
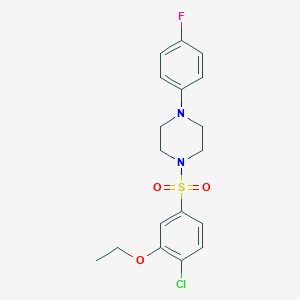
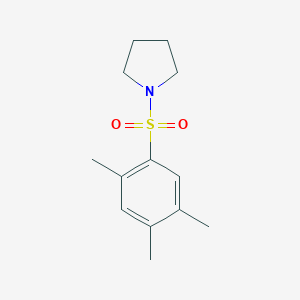

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344953.png)
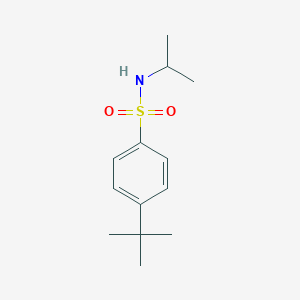
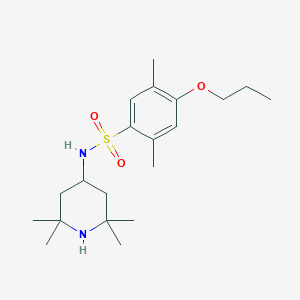
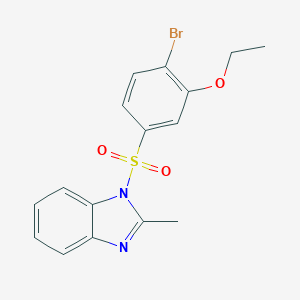
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344967.png)

